molecular formula C10H12FNO2 B1525752 Ethyl 2-amino-4-fluoro-3-methylbenzoate CAS No. 1093758-83-8

Ethyl 2-amino-4-fluoro-3-methylbenzoate

Cat. No. B1525752
M. Wt: 197.21 g/mol
InChI Key: LIFDWBQEBSPLSF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-fluoro-3-methylbenzoate is a chemical compound with the CAS Number: 1093758-83-8 . It has a molecular weight of 197.21 . The IUPAC name for this compound is ethyl 2-amino-4-fluoro-3-methylbenzoate .


Molecular Structure Analysis

The InChI code for Ethyl 2-amino-4-fluoro-3-methylbenzoate is 1S/C10H12FNO2/c1-3-14-10(13)7-4-5-8(11)6(2)9(7)12/h4-5H,3,12H2,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 2-amino-4-fluoro-3-methylbenzoate is a powder that should be stored at 4°C and protected from light .

Scientific Research Applications

Fluorescence Studies and Biological Systems

Ethyl 2-amino-4-fluoro-3-methylbenzoate is involved in the synthesis of quinoline derivatives known for their efficiency as fluorophores. These compounds are widely utilized in biochemistry and medicine, particularly in the study of various biological systems. The synthesis of new quinoline derivatives, including those involving ethyl 2-amino-4-fluoro-3-methylbenzoate, has been a focus due to their potential as sensitive and selective compounds for DNA fluorophores and their prospective use as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Antitumor and Antimicrobial Properties

Research indicates the potential of ethyl 2-amino-4-fluoro-3-methylbenzoate derivatives in antitumor applications. A study highlighted the synthesis of amino acid ester derivatives containing 5-fluorouracil, demonstrating inhibitory effects against liver cancer (Xiong et al., 2009). Additionally, hydrazones derived from 4-fluorobenzoic acid hydrazide, related to ethyl 2-amino-4-fluoro-3-methylbenzoate, have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis (Koçyiğit-Kaymakçıoğlu et al., 2009).

Photocatalytic Profile and Environmental Impact

Ethyl 4-aminobenzoate, a compound structurally related to ethyl 2-amino-4-fluoro-3-methylbenzoate, has been studied for its environmental behavior, particularly in the context of its use as a UV filter in sunscreens. The study assessed its transformation products and environmental fate, highlighting its photocatalytic profile and the implications of its environmental transformation (Li et al., 2017).

Structural and Thermal Properties

Investigations into the structural and thermal properties of ethyl 2- and 3-aminobenzoates, which share a structural similarity with ethyl 2-amino-4-fluoro-3-methylbenzoate, have provided insights into their calorimetric properties. These studies contribute to a deeper understanding of the chemical behavior of these compounds under various conditions (Ledo et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H303, H315, H319, H333, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P312, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 2-amino-4-fluoro-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-3-14-10(13)7-4-5-8(11)6(2)9(7)12/h4-5H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFDWBQEBSPLSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)F)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725384
Record name Ethyl 2-amino-4-fluoro-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-fluoro-3-methylbenzoate

CAS RN

1093758-83-8
Record name Ethyl 2-amino-4-fluoro-3-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093758-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-4-fluoro-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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